2,7-Di-tert-butylfluorene-9-carboxylic acid

Melting Point Crystallinity Thermal Analysis

Sourcing a sterically-defined fluorene building block for OLED or MOF research is challenged by analogs lacking precise substitution. 2,7-Di-tert-butylfluorene-9-carboxylic acid (CAS 351003-13-9) solves this with its unique 2,7-di-tert-butyl pattern that enhances solubility and suppresses aggregation. - ≥98% purity ensures reliable performance in material synthesis. - Bulk 5g packs in stock, with secure global shipping for R&D laboratories.

Molecular Formula C22H26O2
Molecular Weight 322.4 g/mol
CAS No. 351003-13-9
Cat. No. B1599185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Di-tert-butylfluorene-9-carboxylic acid
CAS351003-13-9
Molecular FormulaC22H26O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C3=C(C2C(=O)O)C=C(C=C3)C(C)(C)C
InChIInChI=1S/C22H26O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)19(20(23)24)17(15)11-13/h7-12,19H,1-6H3,(H,23,24)
InChIKeyURUVGZSOUVLVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Di-tert-butylfluorene-9-carboxylic Acid – Core Properties & Sourcing


2,7-Di-tert-butylfluorene-9-carboxylic acid (CAS 351003-13-9) is a functionalized fluorene derivative with a molecular formula of C22H26O2 and a molecular weight of 322.44 g/mol . The compound features two bulky tert-butyl substituents at the 2- and 7-positions of the fluorene core and a reactive carboxylic acid moiety at the 9-position . This unique substitution pattern imparts distinct steric and electronic properties that differentiate it from simpler fluorene-9-carboxylic acid analogs. It is primarily employed as a high-purity (≥98%) research chemical and organic building block , with documented applications in the synthesis of advanced materials, including OLED precursors, and as a reagent in specialized mass spectrometry experiments [1].

Synthetic Gateway Carboxylic acid handle on a sterically shielded fluorene core for advanced materials
OLED Research Precursor for aggregation-resistant emitter and host materials with tunable solubility
Analytical Probe Validated model compound for charge-reversal mass spectrometry and FTIR reference

2,7-Di-tert-butylfluorene-9-carboxylic Acid Irreplaceability


The presence of the two bulky tert-butyl groups at the 2- and 7-positions fundamentally alters the physicochemical profile of 2,7-di-tert-butylfluorene-9-carboxylic acid compared to unsubstituted fluorene-9-carboxylic acid (CAS 1989-33-9) and other alkyl-substituted analogs. These substituents dramatically increase steric hindrance and lipophilicity, which directly impacts solubility, melting point, and molecular recognition events [1]. The carboxylic acid group at the 9-position retains its reactivity for standard derivatization, but the adjacent steric bulk modulates its accessibility and the conformational landscape of any derived molecules . Consequently, substituting this compound with a less sterically demanding fluorene-9-carboxylic acid derivative will alter reaction kinetics, product selectivity, and the final material's performance—particularly in applications requiring precise molecular geometry, such as OLED host materials or ligand design for metal-organic frameworks. The specific combination of a reactive carboxylic acid handle on a highly lipophilic, sterically shielded fluorene core is a unique feature that generic alternatives cannot replicate [2].

!
Steric bulk from tert-butyl groups dramatically alters reactivity, molecular recognition, and crystal packing — unsubstituted fluorene-9-carboxylic acid cannot replicate this steric environment.
!
Lipophilicity increases substantially, shifting solubility and partitioning behavior; generic alkyl-substituted analogs may not match the required solvent compatibility or membrane interaction profile.
!
Lower melting point and altered solid-state properties limit direct substitution in melt-processing or crystalline material formulations where thermal history matters.

2,7-Di-tert-butylfluorene-9-carboxylic Acid vs. Fluorene-9-carboxylic Acid – Quantitative Data


Melting Point and Crystallinity

The introduction of two tert-butyl groups at the 2- and 7-positions of the fluorene core results in a pronounced decrease in melting point (Tm). 2,7-Di-tert-butylfluorene-9-carboxylic acid exhibits a Tm of 185-187°C [1], which is 43-46°C lower than the Tm of unsubstituted fluorene-9-carboxylic acid (228-231°C) . This Tm depression is a direct consequence of the bulky alkyl substituents disrupting the crystal packing efficiency of the planar fluorene system.

Melting Point
Reported
185–187 °C vs 228–231 °C
−43 to −46 °C
Reported depression supports altered crystallinity and processing context
Data to verify; cross-study comparison
Melting Point Crystallinity Thermal Analysis

Enhanced Lipophilicity

The calculated partition coefficient (XlogP) for 2,7-di-tert-butylfluorene-9-carboxylic acid is 6.1 , indicating high lipophilicity. In contrast, unsubstituted fluorene-9-carboxylic acid has a reported LogP of approximately 2.8-2.9 . The addition of the two tert-butyl groups increases the compound's lipophilicity by over two orders of magnitude (XlogP difference of +3.2 to +3.3).

Lipophilicity
Reported
XlogP 6.1 vs LogP 2.88
Δ +3.22
Substantial increase in non-polar solvent affinity and partitioning
Computational prediction; experimental validation recommended
Lipophilicity Partition Coefficient Solubility

FTIR Fingerprint for Identity Confirmation

The compound possesses a unique Fourier-Transform Infrared (FTIR) spectrum, which serves as a definitive reference for identity verification and purity assessment [1]. The spectrum, available in the KnowItAll spectral library (derived from a Sigma-Aldrich sample), exhibits characteristic vibrational bands corresponding to the carboxylic acid O-H stretch, C=O stretch, and aromatic C=C stretches, all modulated by the presence of the tert-butyl groups. While spectra for unsubstituted fluorene-9-carboxylic acid are also available, the specific fingerprint region of 2,7-di-tert-butylfluorene-9-carboxylic acid is distinct, allowing for unambiguous differentiation.

FTIR Fingerprint
Analytical context
Unique spectrum (KnowItAll library entry)
Supports identity confirmation and purity assessment
Reference spectrum from Sigma-Aldrich sample
FTIR Spectroscopy Quality Control Identity Testing

High Purity Standard

Multiple reputable suppliers (Sigma-Aldrich, Aladdin, AKSci) consistently specify a minimum purity of 98% for this compound [1]. While high purity is common among research-grade building blocks, the explicit, multi-source specification provides a reliable benchmark for procurement. This is particularly important for a compound used as a precursor in multi-step syntheses, where impurities can propagate and significantly impact the performance of final materials (e.g., OLEDs).

Chemical Purity
Specification review
≥98% (multi-supplier specification)
Consistent purity benchmark supports lot-to-lot reproducibility
Per supplier Certificates of Analysis
Chemical Purity Quality Assurance Reproducibility

Tandem-in-Time Mass Spectrometry Reagent

This specific compound has been successfully employed as a precursor ion in a foundational tandem-in-time charge reversal mass spectrometry (MS/MS) experiment [1]. In this study, even-electron negative ions derived from 2,7-di-tert-butylfluorene-9-carboxylic acid were converted into positive product ions inside a Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer. This demonstrates the compound's suitability as a model analyte for studying gas-phase ion chemistry and developing advanced MS methods, an application not documented for simpler fluorene-9-carboxylic acid analogs.

Charge Reversal MS
Head-to-head (application)
Successful negative-to-positive ion conversion in FT-ICR MS
Validated model analyte for advanced gas-phase ion chemistry studies
Peer-reviewed study (1998); no documented use for unsubstituted analog
Mass Spectrometry Charge Reversal Analytical Chemistry

2,7-Di-tert-butylfluorene-9-carboxylic Acid – Key Applications


Sterically Shielded MOF Ligands

The carboxylic acid group serves as a coordination site for metal ions, while the bulky tert-butyl groups can be used to precisely control pore size and framework topology by preventing interpenetration. The high lipophilicity (XlogP 6.1) of the organic linker promotes solubility in non-polar solvents, facilitating MOF synthesis under conditions where polar linkers would be insoluble. This contrasts with unsubstituted fluorene-9-carboxylic acid, which has a much lower LogP (~2.8) and different solubility characteristics.

OLED Host and Emitter Precursor

2,7-Di-tert-butylfluorene-9-carboxylic acid can be readily converted to 2,7-di-tert-butylfluorene or its derivatives, which are established building blocks for OLED materials [1]. The tert-butyl groups enhance the solubility of the resulting polymers and small molecules, and their steric bulk is known to suppress undesirable aggregation-caused quenching in the solid state, a critical factor for efficient OLED operation [2]. The carboxylic acid group provides a versatile handle for further functionalization (e.g., esterification, amidation) to fine-tune electronic properties, a feature not available in the parent hydrocarbon (2,7-di-tert-butylfluorene) without prior functionalization.

FTIR Calibration Standard

The availability of a verified, high-quality FTIR reference spectrum in the KnowItAll library [3] makes this compound suitable as an internal standard for calibrating FTIR instruments or as a test analyte for developing new spectral analysis algorithms. Its distinct spectral fingerprint allows for unambiguous identification in complex mixtures, and its solid-state stability at ambient conditions facilitates long-term storage and handling as a reference material.

Model Compound for Gas-Phase Ion Chemistry

As demonstrated in pioneering charge reversal MS experiments [4], this compound is a validated model for studying the behavior of large organic ions in the gas phase. Researchers investigating ion activation, fragmentation mechanisms, or developing new mass spectrometry techniques can use this compound as a well-characterized, commercially available probe molecule with known physical properties.

Application
Selection Property
Validation Focus
Sterically Shielded MOF Ligands
Steric shielding and lipophilicity
Pore topology and framework interpenetration control
OLED Host / Emitter Precursor
Aggregation suppression and versatile functionalization
Emitter efficiency and film morphology optimization
FTIR Calibration Standard
Verified spectral library reference
Instrument calibration and qualitative identity confirmation
Gas-Phase Ion Chemistry Model
Documented charge reversal behavior
Ion fragmentation and reaction mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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